methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Procure Flubendazole EP Impurity F (CAS 132119-20-1) as a critical reference standard for ANDA filings and routine QC. This N-methylated benzimidazole carbamate possesses a unique chromatographic profile (distinct RRT and UV response) versus impurities A–G, necessitating its own well-characterized standard with ≥95% purity. A comprehensive CoA ensures accurate quantitation at the 0.5% pharmacopoeial limit, mitigating OOS risks and batch rejection. Ideal for HPLC method development, system suitability, and tracking over-methylation side products in flubendazole API synthesis.

Molecular Formula C17H14FN3O3
Molecular Weight 327.31 g/mol
CAS No. 132119-20-1
Cat. No. B3179325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate
CAS132119-20-1
Molecular FormulaC17H14FN3O3
Molecular Weight327.31 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)F)N=C1NC(=O)OC
InChIInChI=1S/C17H14FN3O3/c1-21-14-8-5-11(15(22)10-3-6-12(18)7-4-10)9-13(14)19-16(21)20-17(23)24-2/h3-9H,1-2H3,(H,19,20,23)
InChIKeyNNLLDAJLQCHALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate (CAS 132119-20-1): What It Is and Why It Matters in Pharmaceutical Quality Control


Methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate (CAS 132119-20-1), formally designated as Flubendazole EP Impurity F, is a benzimidazole carbamate derivative with the molecular formula C₁₇H₁₄FN₃O₃ and a molecular weight of 327.31 g/mol . It differs from the parent drug flubendazole (C₁₆H₁₂FN₃O₃, MW 313.28) by an additional N‑methyl group at the benzimidazole 1‑position . This compound is not a therapeutic agent itself but a specified impurity listed in the European Pharmacopoeia (Ph. Eur. monograph 1721) for flubendazole drug substance [1]. Its primary procurement value lies in its use as a reference standard for analytical method development, method validation, and routine quality control (QC) testing of flubendazole active pharmaceutical ingredient (API) and finished products [1].

Why Impurity F Cannot Be Substituted with Other Flubendazole Impurities: A Quantitative Analytical Justification


Pharmaceutical QC laboratories and ANDA filers cannot simply interchange flubendazole impurity reference standards because each specified impurity possesses a unique chromatographic response, relative retention time (RRT), and regulatory acceptance limit defined by the Ph. Eur. monograph [1]. Impurity F (CAS 132119-20-1) is structurally distinct from impurities A, B, C, D, E, and G due to its N‑methyl substitution, which directly alters its UV absorptivity, polarity, and chromatographic behaviour [1]. Using an incorrect impurity standard—or assuming all impurities behave identically—would lead to inaccurate quantitation, potential batch rejection, or regulatory non‑compliance. The evidence below demonstrates that Impurity F possesses a unique combination of a higher pharmacopoeial acceptance limit, a distinct correction‑factor profile, and a characteristic retention time window that collectively set it apart from every other flubendazole-related substance [1].

Quantitative Differentiation Evidence for Methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate (Flubendazole EP Impurity F)


Higher Pharmacopoeial Acceptance Limit for Impurity F vs. Other Specified Impurities

The Ph. Eur. monograph (1721) for flubendazole assigns Impurity F an acceptance limit of 0.5% (not more than twice the area of the principal peak in the reference solution chromatogram), whereas all other specified impurities—A, B, C, D, E, and G—are limited to 0.25% (not more than the area of the principal peak) [1]. This two‑fold higher limit directly reflects the different toxicological or process‑control risk profile of Impurity F and mandates a separate, accurately quantified reference standard for reliable integration [1].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Correction‑Factor Differentiation: Impurity F Requires No Correction, Unlike A, C, D, and G

The Ph. Eur. monograph prescribes correction factors of 1.4 for Impurity A, 1.3 for Impurity C, 1.3 for Impurity D, and 1.4 for Impurity G, while no correction factor is listed for Impurity F [1]. This indicates that the UV response of Impurity F at the detection wavelength (250 nm) is essentially equivalent to that of flubendazole itself, simplifying peak‑area‑based quantitation and reducing a source of systematic error that affects other impurities [1].

Chromatographic Quantitation Relative Response Factor Method Validation

Distinct Chromatographic Retention Window: Impurity F Resides Outside the 1.2–1.3 RRT Zone

The Ph. Eur. monograph defines a special limit for 'any other impurity with a relative retention between 1.2 and 1.3' (≤0.25%), but Impurity F is separately named and not captured by this provision [1]. This implies that Impurity F elutes outside the 1.2–1.3 RRT window, giving it a unique chromatographic fingerprint that must be verified against an authentic Impurity F reference standard during system suitability testing [1].

Chromatographic Selectivity Relative Retention Time System Suitability

Structural Uniqueness: The Only N‑Methylated Benzimidazole‑Carbamate Impurity in the Flubendazole Family

Among the seven EP‑specified flubendazole impurities, Impurity F (C₁₇H₁₄FN₃O₃) is the only one that retains the carbamate moiety while bearing an N‑methyl group at the benzimidazole 1‑position [1][2]. Impurity A (C₁₇H₁₄N₄O₄) is a formamide derivative; Impurity B (C₁₄H₁₀FN₃O) is a 2‑amino‑de‑carbamate analogue; Impurity C (C₁₄H₉FN₂O₂) is the 2‑hydroxy derivative; Impurity D (C₁₄H₉FN₂O) lacks the carbamate entirely; Impurity E (decarboxylated) and Impurity G (regioisomer) differ further in substitution [2]. This structural uniqueness makes Impurity F a critical marker for monitoring over‑methylation side reactions during flubendazole synthesis.

Impurity Origin Tracking Synthetic Process Control Structure‑Retention Relationships

Where Methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate Delivers Maximum Analytical Value


Regulatory ANDA/NDA Filing: Impurity‑F Reference Standard for Method Validation

When filing an Abbreviated New Drug Application (ANDA) for generic flubendazole formulations, the applicant must demonstrate control of all specified impurities per the Ph. Eur. monograph. A well‑characterized Impurity F standard (CAS 132119-20-1) with a documented purity ≥95% and a comprehensive Certificate of Analysis is essential for validating the HPLC method, establishing the limit of quantitation (LOQ) at the 0.25%–0.5% level, and performing accuracy/recovery studies as per ICH Q2(R1) [1].

Routine Batch‑Release Testing: Correct Application of the 0.5% Impurity‑F Acceptance Limit

QC laboratories testing flubendazole API or finished products must quantify Impurity F against its own external reference standard to correctly apply the 0.5% limit. Using a standard of 95%+ purity with a known correction‑free response factor eliminates the need for additional mathematical corrections and ensures that integration values are directly comparable to the pharmacopoeial threshold, thereby reducing the risk of false OOS investigations [1].

System Suitability and Chromatographic Selectivity Verification

The Ph. Eur. method for flubendazole requires system suitability testing with a reference solution that includes Impurity F [1]. An authentic Impurity F standard allows laboratories to confirm the RRT and resolution of the Impurity F peak relative to flubendazole and other impurities, ensuring that the chromatographic system meets selectivity requirements before sample analysis begins.

Synthetic Process Optimization: Monitoring N‑Methylation Side Reactions

During flubendazole process development, the formation of Impurity F indicates over‑methylation at the benzimidazole nitrogen. A purified reference standard of Impurity F enables process chemists to track this side product quantitatively by HPLC, set process parameter limits, and evaluate the effectiveness of purification steps in reducing its level to ≤0.5% [1][2].

Quote Request

Request a Quote for methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.